molecular formula C10H12ClNO4S B2505202 Ethyl 2-Chloro-6-(methylsulfonamido)benzoate CAS No. 1447213-80-0

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Cat. No.: B2505202
CAS No.: 1447213-80-0
M. Wt: 277.72
InChI Key: OMQFQSWXBYOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate involves several steps. One common method starts with the chlorination of 2-amino benzoic acid to form 2-chloro-6-aminobenzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-chloro-6-(methylsulfonamido)benzoic acid. Finally, esterification with ethanol in the presence of a catalyst like sulfuric acid yields this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are common.

Major Products Formed

Scientific Research Applications

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfonamido groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Chloro-4-(methylsulfonamido)benzoate
  • Ethyl 2-Chloro-6-(ethylsulfonamido)benzoate
  • Ethyl 2-Bromo-6-(methylsulfonamido)benzoate

Uniqueness

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is unique due to the specific positioning of the chloro and methylsulfonamido groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

ethyl 2-chloro-6-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQFQSWXBYOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.